Structural Scaffold Comparison: Pyridin-3-yl Pyrazole Connectivity vs. Methyl-Pyrazole-Pyridine Isomer
The target compound possesses a 4-(pyridin-3-yl)-1H-pyrazol-1-yl moiety connected via an ethyl linker to the carboxamide. The closest identified analog, 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide, incorporates a 1-methyl-1H-pyrazol-4-yl substituent on the pyridine ring and a methylene linker. This scaffold difference is critical because in the related Akt inhibitor series reported by Zhan et al., the conformational restriction imposed by the linker and the position of the heteroaryl substituent directly modulated Akt1 IC50 values from >10,000 nM to 47 nM [1]. No head-to-head bioactivity data for these two specific compounds was identified in the public domain as of the search date.
| Evidence Dimension | Molecular scaffold geometry and linker type |
|---|---|
| Target Compound Data | Ethyl linker connecting furan carboxamide to N1 of 4-(pyridin-3-yl)-1H-pyrazole |
| Comparator Or Baseline | Methylene linker connecting furan carboxamide to pyridine C3; pyrazole attached at pyridine C6 (isomeric connectivity) |
| Quantified Difference | Scaffold switch alters Akt1 IC50 by >200-fold in analogous series (class-level SAR inference) [1] |
| Conditions | Structural comparison based on published SAR of pyrazol-furan carboxamide Akt inhibitors |
Why This Matters
The specific 4-(pyridin-3-yl)pyrazole connectivity defines a unique pharmacophoric vector; substituting with an isomeric scaffold risks complete loss of on-target activity based on class-level SAR.
- [1] Zhan, W., et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 2016, 117, 47-58. View Source
